3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is the STING protein . STING, which stands for stimulator of interferon genes, is a regulatory protein localized in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Biochemical Analysis
Biochemical Properties
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the stimulator of interferon genes (STING) protein, which is involved in the innate immune response. The interaction between this compound and STING leads to the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions result in the production of type I interferons and proinflammatory cytokines, which are crucial for immune responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and dendritic cells, the compound activates the STING pathway, leading to enhanced production of interferons and cytokines . This activation can boost the immune response against pathogens and tumors. Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in antiviral and antitumor responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the cyclic dinucleotide-binding domain of the STING protein, inducing a conformational change that activates the protein . This activation triggers a cascade of signaling events, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of interferons and cytokines. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained activation of immune responses, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway without causing significant toxicity . At higher doses, adverse effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect metabolic flux and the levels of metabolites, impacting the compound’s overall efficacy. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound can effectively reach immune cells, where it exerts its immunomodulatory effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these locations. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-18(16-11-12-3-1-2-4-15(12)27-16)22-8-5-13(6-9-22)23-19(25)17-14(20-21-23)7-10-26-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIZQSCHOQRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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